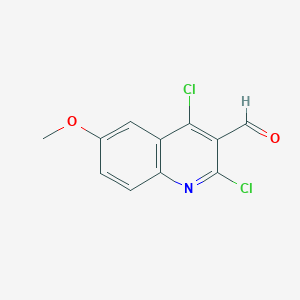

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2,4-dichloro-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUHYLAJVYJEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452691 | |

| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-24-6 | |

| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde typically involves the formylation of a quinoline derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as the Vilsmeier reagent, prepared by reacting thionyl chloride or phosphorus oxychloride with N,N-dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective formylation at the 3rd position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2,4-Dichloro-6-methoxyquinoline-3-carboxylic acid.

Reduction: 2,4-Dichloro-6-methoxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific context and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde with key analogs:

Table 1: Key Structural and Functional Differences

Impact of Substituents on Properties

Chlorine Substitution

- Positional differences: 7-Chloro derivatives (e.g., Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate) exhibit distinct biological activity profiles due to altered steric and electronic environments .

Methoxy Group

- The 6-methoxy group in the target compound improves solubility compared to non-polar methyl or trifluoromethyl substituents (e.g., Methyl 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate) .

Functional Groups at C3

- Aldehyde vs. Carboxamide/Ester : The aldehyde group in the target compound offers a reactive site for condensation or Schiff base formation, unlike carboxamide or ester derivatives, which are more stable but less versatile in synthesis .

Biological Activity

2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a quinoline core structure with two chlorine atoms at the 2 and 4 positions and a methoxy group at the 6 position, along with an aldehyde functional group at the 3 position. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Receptor Interaction : The compound may interact with specific receptors, influencing cellular signaling pathways.

- Antimicrobial and Anticancer Activity : Research indicates that this compound may have antimicrobial properties and potential anticancer effects, making it a candidate for further drug development.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in bacteria and fungi.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.

Research Findings

A summary of significant findings from various studies is presented in the following table:

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on MCF-7 cells. Results showed a significant reduction in cell viability after 48 hours of treatment, suggesting a dose-dependent response. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound activates apoptotic pathways. -

P-Glycoprotein Interaction :

In a study focused on multidrug resistance, this compound was found to inhibit P-glycoprotein activity, which is crucial for drug efflux in resistant cancer cells. This inhibition could potentially enhance the efficacy of co-administered chemotherapeutic agents.

Q & A

Q. What are the established synthetic routes for 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, and what are their mechanistic rationales?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive chloroiminium intermediate. This reacts with substituted acetamide precursors to yield the quinoline-carbaldehyde framework. For example, substituting N-(4-anisyl)acetamide under reflux conditions produces the target compound after purification . Alternative methods involve phosphorus pentachloride for chlorination steps, though yields may vary depending on solvent systems and temperature gradients .

Key Considerations :

- Optimize reaction time (e.g., 15 hours at 353 K) to minimize by-products.

- Use ice quenching to precipitate crude products, followed by recrystallization (e.g., petroleum ether/ethyl acetate mixtures) .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve the crystal structure. For this compound, H-atoms are placed in calculated positions with riding models, and anisotropic displacement parameters refine heavy atoms (Cl, O, N). The methoxy and chloro substituents are confirmed via torsional angles and electron density maps .

Validation Metrics :

- R-factor : < 0.05 for high-resolution data.

- Bond lengths : Cl–C (1.72–1.74 Å), C=O (1.21 Å) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<1%).

- NMR : ¹³C NMR confirms substitution patterns (e.g., methoxy at δ 55 ppm, aldehyde at δ 190 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 286.994) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies often arise from substituent electronic effects and reagent purity . For example, using POCl₃ vs. PCl₃ for chlorination may alter reaction kinetics. A systematic approach includes:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and reagent ratios.

- In-situ monitoring : Use FTIR to track aldehyde formation (C=O stretch at ~1700 cm⁻¹) .

Case Study : Hydrolysis of 2-chloroquinoline derivatives in HCl (37%) under reflux yields 80–85% purity, but extended reaction times (>16 hours) risk aldehyde oxidation .

Q. What strategies are recommended for studying its biological activity in antimicrobial assays?

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl 4-chloro-6-methoxyquinoline-3-carboxylate) to identify critical functional groups. Methoxy groups enhance membrane permeability, while chloro substituents influence target binding .

- In-vitro Models : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) with positive controls (e.g., ciprofloxacin).

Data Interpretation : Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, serum protein binding). Normalize data using logP and pKa values .

Q. How can computational methods predict toxicity and metabolic pathways?

- ADMET Prediction : Tools like SwissADME estimate hepatotoxicity (e.g., cytochrome P450 inhibition).

- Metabolite Identification : MD simulations suggest aldehyde oxidation to carboxylic acid derivatives, which may exhibit renal toxicity .

- In-vitro Validation : Use HepG2 cell lines for cytotoxicity screening (LC₅₀ > 50 µM deemed safe) .

Q. What crystallographic challenges arise when studying halogenated quinolines, and how are they mitigated?

- Disorder in Halogen Positions : Anisotropic refinement with SHELXL improves electron density maps.

- Twinned Crystals : Use PLATON to detect twinning and apply HKLF5 data format for integration .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 72 | 95 | |

| PCl₅ Chlorination | PCl₅, DCM | 65 | 90 | |

| Acidic Hydrolysis | HCl (37%), reflux | 80 | 85 |

Q. Table 2: Key Spectral Data

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO) | Aldehyde |

| ¹³C NMR | δ 165.2 (C=O) | Carbaldehyde |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch) | Aldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.